molecular formula C21H14BrFN2O3 B15078537 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B15078537
M. Wt: 441.2 g/mol
InChI Key: ZOEULATYRJDTBZ-ZMOGYAJESA-N
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Description

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that features both fluorine and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The hydrazone moiety can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and reduction reactions: Products include various oxidized or reduced forms of the hydrazone moiety.

Scientific Research Applications

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological studies: It can be used to study the interactions of fluorine and bromine-containing compounds with biological systems.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and bromine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate
  • 4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Uniqueness

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C21H14BrFN2O3

Molecular Weight

441.2 g/mol

IUPAC Name

[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H14BrFN2O3/c22-17-7-3-16(4-8-17)21(27)28-19-11-1-14(2-12-19)13-24-25-20(26)15-5-9-18(23)10-6-15/h1-13H,(H,25,26)/b24-13+

InChI Key

ZOEULATYRJDTBZ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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